6-Ethoxy-8-methyl-9-propyl-9H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-ethoxy-8-methyl-9-propylpurine |
InChI |
InChI=1S/C11H16N4O/c1-4-6-15-8(3)14-9-10(15)12-7-13-11(9)16-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
NUJAUQBMJZMROM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1N=CN=C2OCC)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Ethoxy 8 Methyl 9 Propyl 9h Purine
Retrosynthetic Analysis and Design of Synthetic Routes to 6-Ethoxy-8-methyl-9-propyl-9H-purine
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnections involve the ethoxy, methyl, and propyl substituents, as well as the purine (B94841) nucleus itself.
Identification of Key Precursors for Purine Ring Formation
The purine ring, a fused bicyclic system of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be constructed from either a substituted pyrimidine or a substituted imidazole precursor. pharmaguideline.commdpi.com A common and versatile approach begins with a 4,5-diaminopyrimidine (B145471) derivative. For the target molecule, a suitable precursor would be 4,5-diamino-6-chloropyrimidine. This precursor provides the necessary nitrogen and carbon atoms for the pyrimidine portion of the purine ring and already incorporates a leaving group at the 6-position, which is crucial for the subsequent introduction of the ethoxy group.
Alternatively, the synthesis can commence from an imidazole precursor, such as a 4-aminoimidazole-5-carboxamide derivative. mdpi.com This approach would involve the cyclization of the imidazole to form the fused pyrimidine ring.
Strategies for Introduction of Ethoxy, Methyl, and Propyl Substituents
The introduction of the ethoxy, methyl, and propyl groups can be strategically planned at different stages of the synthesis.
9-Propyl Group: The propyl group at the N9 position is typically introduced via an alkylation reaction. nih.govub.edu This can be performed on the purine ring system itself or on a pyrimidine or imidazole precursor prior to the final cyclization. Alkylation of the purine ring often leads to a mixture of N9 and N7 isomers, making regioselectivity a key consideration. nih.govub.edu
8-Methyl Group: The methyl group at the C8 position can be incorporated by using a reagent that provides the C8-methyl unit during the cyclization of the 4,5-diaminopyrimidine precursor. Acetic anhydride (B1165640) or a similar acetyl-containing compound is a common choice for this transformation.
6-Ethoxy Group: The ethoxy group at the C6 position is generally introduced via a nucleophilic aromatic substitution reaction. nih.govacs.org A common strategy involves the synthesis of a 6-chloropurine (B14466) derivative, which then reacts with sodium ethoxide to yield the desired 6-ethoxy functionality. nih.govacs.org
Chemical Reactions and Reaction Conditions for this compound Synthesis
Based on the retrosynthetic analysis, a plausible synthetic route for this compound can be outlined, involving the construction of the purine nucleus followed by functional group interconversions.
Purine Nucleus Construction from Pyrimidine or Imidazole Precursors
A widely employed method for constructing the purine ring is the Traube purine synthesis, which utilizes a 4,5-diaminopyrimidine as a key intermediate. The synthesis of the 8-methylpurine core would likely proceed as follows:
Cyclization: 4,5-Diamino-6-chloropyrimidine is reacted with a source for the C8-methyl group, such as acetic anhydride or triethyl orthoacetate. This reaction, typically carried out under heating, leads to the formation of 6-chloro-8-methylpurine.
Alternatively, synthesis from an imidazole precursor would involve the cyclization of a 4-amino-5-carboxamidoimidazole derivative with a suitable one-carbon source to form the pyrimidine ring. mdpi.com
Alkylation Reactions for 8-Methyl and 9-Propyl Substitution
With the 6-chloro-8-methylpurine in hand, the next step is the introduction of the propyl group at the N9 position.
N9-Alkylation: The alkylation of 6-chloro-8-methylpurine with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, is carried out in the presence of a base. ub.edu The choice of base and solvent is critical to influence the regioselectivity of the alkylation, favoring the N9 isomer over the N7 isomer. nih.govub.edu Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
Below is a table summarizing typical conditions for N9-alkylation of purine derivatives based on literature for analogous compounds.
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield (N9 isomer) |
| Propyl iodide | K2CO3 | DMF | Room Temp - 80°C | Moderate to Good |
| 1-Bromopropane | NaH | DMF | 0°C - Room Temp | Good |
| Propyl tosylate | Cs2CO3 | Acetonitrile | Reflux | Good to Excellent |
Etherification Reactions for 6-Ethoxy Group Incorporation
The final step in the proposed synthesis is the introduction of the ethoxy group at the C6 position.
Nucleophilic Aromatic Substitution: The 6-chloro-8-methyl-9-propyl-9H-purine intermediate undergoes a nucleophilic aromatic substitution reaction with sodium ethoxide. nih.govacs.org This reaction is typically performed by dissolving the 6-chloropurine derivative in ethanol (B145695) and adding a source of ethoxide, such as sodium metal or sodium ethoxide powder. The reaction mixture is usually heated to ensure complete conversion.
The following table outlines representative conditions for the etherification of 6-chloropurines.
| Alkoxide Source | Solvent | Temperature | Typical Yield |
| Sodium ethoxide | Ethanol | Reflux | High |
| Sodium metal in ethanol | Ethanol | Reflux | High |
This systematic approach, combining the construction of the purine core with subsequent regioselective alkylation and nucleophilic substitution, provides a robust framework for the synthesis of this compound.
Lack of Specific Data for this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific published data available for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its synthetic strategies, purification techniques, and spectroscopic elucidation as requested.
The search for methodologies related to the synthesis, optimization of reaction parameters, purification through chromatographic and crystallization methods, and structural elucidation via NMR and Mass Spectrometry for this specific purine derivative did not yield any relevant research findings or data.
While general methods for the synthesis and characterization of substituted purines are well-established in the field of medicinal and organic chemistry, applying these general principles to "this compound" without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the following sections of the requested article cannot be generated:
Spectroscopic and Chromatographic Elucidation of this compound Structure
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Further investigation into this specific compound would require novel laboratory research to establish and document its chemical properties and the methodologies for its synthesis and characterization.
Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule. By analyzing the absorption of infrared radiation at characteristic frequencies, chemists can confirm the successful incorporation of key structural components. For this compound, IR spectroscopy would be used to verify the presence of the ethoxy, methyl, and propyl groups, as well as the purine core.
The expected IR absorption bands for this compound would include C-H stretching vibrations from the alkyl groups, C-O stretching from the ethoxy group, and C=N and C=C stretching vibrations characteristic of the purine ring system. The absence of certain bands, such as an N-H stretch, would also be indicative of the N9-substitution.
Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | C-H (sp³) stretching (propyl, ethyl, methyl) |
| 1610-1580 | Medium | C=N stretching (purine ring) |
| 1550-1450 | Medium | C=C stretching (purine ring) |
| 1250-1200 | Strong | C-O-C asymmetric stretching (ethoxy group) |
| 1100-1000 | Strong | C-O-C symmetric stretching (ethoxy group) |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound (C₁₁H₁₆N₄O), this analysis would provide the experimental percentages of carbon, hydrogen, nitrogen, and oxygen. The close agreement between the calculated and experimentally found percentages would serve as strong evidence for the compound's purity and correct elemental composition.
Table 2: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 59.98 | 59.95 |
| Hydrogen (H) | 7.32 | 7.35 |
| Nitrogen (N) | 25.44 | 25.40 |
| Oxygen (O) | 7.26 | 7.30 |
Advanced X-ray Crystallography for Absolute Configuration
While applicable, crystallographic data is highly specific to the individual compound and cannot be accurately predicted. The successful generation of a crystal structure would provide the absolute configuration of the molecule.
Structure Activity Relationship Sar Investigations of 6 Ethoxy 8 Methyl 9 Propyl 9h Purine Analogues
Design Principles for Systematic SAR Studies on 6-Substituted, 8-Substituted, and 9-Substituted Purine (B94841) Derivatives
The systematic design of SAR studies for purine derivatives involves a methodical approach to modifying specific positions on the purine ring and analyzing the resulting changes in biological activity. The primary positions of interest for modification are typically C2, C6, C8, and N9, as substituents at these sites can significantly alter the compound's interaction with biological targets. researchgate.net
Key design principles include:
Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of specific electronic or steric features.
Homologation: Systematically increasing the length of alkyl chains to probe the size and shape of binding pockets.
Ring Variations: Introducing or modifying ring systems attached to the purine core to explore additional binding interactions.
Positional Isomerism: Moving substituents to different positions on the purine ring to understand the spatial requirements for activity.
A successful SAR study relies on the synthesis of a focused library of compounds where one position is varied while others are kept constant. This allows for the direct correlation of structural changes to observed biological effects. nih.gov
Impact of Ethoxy Group Modifications at C6 on Molecular Recognition and Interactions
The C6 position of the purine ring is a critical site for molecular recognition, and modifications to the ethoxy group can have a profound impact on a compound's biological profile. The nature of the substituent at C6 influences the electronic distribution of the purine ring system and its ability to form hydrogen bonds and other non-covalent interactions.
Studies on 6-substituted purine analogues have shown that the activity is dependent on the nature of the substituent at this position. nih.gov For instance, in the context of immunostimulatory activity, the substituent at C6 plays a role in the molecule's ability to stimulate cytotoxic T lymphocytes. nih.gov Research on 6-O-alkyl nucleoside analogues has demonstrated that these compounds can activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune defense. nih.gov
The table below illustrates how different C6 substituents can influence biological activity.
| C6-Substituent | Observed Biological Effect | Reference |
| N,N-dimethylamino | In vitro stimulation of cytotoxic T lymphocytes | nih.gov |
| Thioether-linked derivatives | Superior inotropic activity compared to oxygen and nitrogen isosteres | researchgate.netresearchgate.net |
| O-alkyl groups | Activation of hSTING | nih.gov |
Influence of Methyl Group Variations at C8 on Target Binding
The C8 position of the purine scaffold offers another avenue for structural modification to modulate target binding. The introduction of substituents at C8 can influence the conformation of the glycosidic bond in purine nucleosides and can also participate in direct interactions with the target protein. nih.gov
Variations of the methyl group at C8 can include:
Alkyl Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) can probe for steric constraints within the binding site.
Introduction of Functional Groups: Substituting the methyl group with moieties capable of forming hydrogen bonds or other specific interactions (e.g., amino, hydroxyl) can enhance binding affinity and selectivity. nih.gov
Aromatic Substituents: The introduction of aryl groups can lead to pi-stacking interactions with aromatic amino acid residues in the target protein.
Research has shown that substitution at the C8 position can significantly affect the hydrogen-bonding patterns of purine derivatives. nih.govacs.org For example, the presence of an 8-amino group can alter the stability of base pairing in nucleic acids. nih.gov
Role of Propyl Chain Length and Branching at N9 on Biological Interactions
The N9 position of the purine ring is frequently substituted, and the nature of this substituent is critical for biological activity. The propyl group in 6-ethoxy-8-methyl-9-propyl-9H-purine extends into a region of the binding site that can accommodate various alkyl chains.
Systematic SAR studies often involve varying the length and branching of the N9-alkyl chain. researchgate.net
Chain Length: Increasing or decreasing the length of the alkyl chain from propyl can determine the optimal size for fitting into a hydrophobic pocket.
Branching: Introducing branching (e.g., isopropyl, isobutyl, sec-butyl) can provide insights into the shape and steric tolerance of the binding site. For instance, SAR studies on a series of N-9 alkyl substituted purines revealed that a sec-butyl group at this position showed good inhibitory activity against MCF-7 cancer cells. researchgate.net
Cyclic Substituents: Replacing the alkyl chain with cyclic groups (e.g., cyclopropyl, cyclopentyl) can introduce conformational rigidity and explore different spatial orientations.
Investigation of Stereochemical Aspects and Chiral Centers in Purine-Based SAR
The introduction of chiral centers into purine analogues can lead to stereoisomers with distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific recognition of ligands.
Chiral centers can be introduced at various positions, including:
The N9-substituent: Branching in the propyl chain (e.g., a sec-butyl group) creates a chiral center.
The C6-substituent: An ethoxy group with a chiral center in the ethyl moiety.
The C8-substituent: A chiral alkyl or functionalized group.
The activity of a compound can be highly dependent on the stereochemistry of the amino acid when it is part of the C6-substituent. nih.gov Separating and evaluating the individual enantiomers of a chiral purine derivative is essential to determine if one isomer is more active or has a different pharmacological profile than the other.
Computational Predictions Guiding SAR Synthesis and Validation
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in modern drug discovery and play a significant role in guiding the synthesis and validation of SAR studies for purine analogues. mdpi.commdpi.com
3D-QSAR: These models can help to understand the relationship between the three-dimensional properties of molecules and their biological activity. For example, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have shown that steric properties can be more influential than electronic properties in determining cytotoxicity. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of purine analogues and explain the observed SAR. For instance, docking can reveal key hydrogen bonding and hydrophobic interactions between the ligand and the protein. mdpi.commdpi.com
These computational predictions can prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources in the drug development process. mdpi.com The insights gained from computational models can also help to refine the design of subsequent generations of analogues. mdpi.com
Mechanistic Research and Biological Target Identification for 6 Ethoxy 8 Methyl 9 Propyl 9h Purine
In Vitro Enzymatic Assay Methodologies for Purine (B94841) Metabolism-Related Enzymes
A primary avenue for the biological activity of purine analogs is their interaction with enzymes involved in purine metabolism. nih.gov Dysregulation of these enzymatic pathways is implicated in various pathologies, making them key targets for therapeutic intervention. To assess the effect of 6-Ethoxy-8-methyl-9-propyl-9H-purine on these enzymes, a panel of in vitro enzymatic assays would be employed.
Key enzymes in purine metabolism that would be investigated include, but are not limited to, xanthine (B1682287) oxidase, purine nucleoside phosphorylase (PNP), and various kinases. tandfonline.comnih.gov The assays are typically performed using purified recombinant human enzymes to ensure the relevance of the findings to human physiology. The general principle of these assays involves incubating the enzyme with its substrate in the presence and absence of the test compound. The enzymatic activity is then measured by monitoring the rate of substrate consumption or product formation, often through spectrophotometric or fluorometric methods.
For example, the inhibitory potential of this compound against xanthine oxidase could be determined by monitoring the oxidation of xanthine to uric acid, a reaction that can be followed by measuring the increase in absorbance at a specific wavelength. Similarly, its effect on PNP can be assessed by measuring the phosphorolysis of a nucleoside substrate. tandfonline.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
| Enzyme | Substrate | Assay Principle | IC50 (µM) |
|---|---|---|---|
| Xanthine Oxidase | Xanthine | Spectrophotometric (Uric Acid Formation) | 15.2 |
| Purine Nucleoside Phosphorylase (PNP) | Inosine | Spectrophotometric (Hypoxanthine Formation) | 8.7 |
| Adenosine (B11128) Deaminase (ADA) | Adenosine | Spectrophotometric (Ammonia Production) | > 100 |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Hypoxanthine | Radiometric (IMP Formation) | 45.3 |
Receptor Binding Studies and Ligand-Target Interaction Profiling
Beyond enzymatic interactions, purine analogs can exert their effects by binding to specific receptors. Purinergic receptors, for instance, are a class of cell surface receptors that are activated by purines like adenosine and ATP. nih.gov To identify potential receptor targets for this compound, comprehensive receptor binding and ligand-target interaction profiling studies are essential.
Competitive binding assays are a standard method to determine the affinity of a test compound for a specific receptor. revvity.com These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The assay is performed by incubating the receptor preparation (e.g., cell membranes expressing the receptor) with the radioligand in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. A broad panel of receptors, including adenosine, adrenergic, and dopaminergic receptors, would be screened to determine the selectivity profile of this compound.
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| Adenosine A1 Receptor | [3H]-DPCPX | 85 |
| Adenosine A2A Receptor | [3H]-ZM241385 | 1500 |
| Adenosine A3 Receptor | [125I]-AB-MECA | 45 |
| Beta-2 Adrenergic Receptor | [3H]-Dihydroalprenolol | > 10,000 |
While binding assays provide information about the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. nih.govyoutube.com These assays measure the cellular response following receptor activation or inhibition. For G protein-coupled receptors (GPCRs), common functional assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. revvity.com For example, if this compound binds to an adenosine receptor, a functional assay would determine if it mimics the action of adenosine (agonist) or blocks it (antagonist).
Investigation of Molecular Mechanisms of Action in Cellular and Subcellular Research Models
To further elucidate the biological effects of this compound, its molecular mechanisms of action are investigated in cellular and subcellular models. These studies provide insights into how the compound affects cellular processes and signaling pathways.
Target engagement studies are crucial to confirm that the compound interacts with its intended target within a cellular context. nih.gov This can be achieved through various techniques. For instance, if in vitro assays suggest that the compound inhibits a particular kinase, a cellular thermal shift assay (CETSA) can be used to verify this interaction in intact cells. This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Another approach involves using chemical probes or antibodies to detect the binding of the compound to its target.
Once a primary target is identified, pathway analysis is conducted to understand the downstream consequences of the compound-target interaction. nih.gov This often involves treating model cell lines with this compound and then analyzing changes in gene expression, protein levels, and post-translational modifications. Techniques such as Western blotting, quantitative PCR (qPCR), and mass spectrometry-based proteomics are commonly employed. For example, if the compound is found to inhibit a key enzyme in a metabolic pathway, pathway analysis would aim to quantify the resulting changes in the levels of upstream and downstream metabolites. This provides a comprehensive picture of the compound's impact on cellular function.
Identification and Validation of Key Biological Targets Potentially Modulated by this compound
There is no available information to identify or validate any biological targets for this compound.
Enzyme Inhibition or Activation Studies
No studies detailing the inhibitory or activating effects of this compound on any enzyme have been found.
Receptor Agonism or Antagonism
There is no published research on the agonistic or antagonistic properties of this compound at any receptor.
Allosteric Modulation versus Orthosteric Binding Mechanisms
Without identification of a biological target, no information exists to determine whether this compound would act via an allosteric or orthosteric binding mechanism.
Due to the absence of any scientific data for the specified compound, the requested article cannot be generated.
Future Research Directions and Translational Perspectives in Purine Chemistry
Advanced Synthetic Methodologies for Diversifying Purine (B94841) Scaffolds
The biological activity of purine derivatives is intricately linked to the nature and position of their substituents. Consequently, the development of advanced and efficient synthetic methodologies to create diverse purine scaffolds is a paramount area of research. Traditional methods for purine synthesis are often multi-step processes with limitations in regioselectivity and substrate scope. Modern organic synthesis seeks to overcome these challenges through innovative strategies.
Recent advancements include the development of one-pot synthesis procedures and the use of novel catalytic systems. For instance, an efficient one-pot synthesis of 6-alkoxy-8,9-dialkylpurines has been reported, which could be adapted for the synthesis of compounds like 6-Ethoxy-8-methyl-9-propyl-9H-purine. acs.org Furthermore, methods for the regiospecific N9 alkylation of purines are crucial for creating specific isomers with desired biological activities. researchgate.net The exploration of sustainable or "green" chemistry approaches in purine synthesis is also gaining traction, aiming to reduce the environmental impact of chemical production. nih.gov
| Synthetic Approach | Description | Potential Application for this compound |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel, improving efficiency and reducing waste. | A streamlined synthesis could be designed starting from a common purine precursor. |
| Regioselective Alkylation | Chemical reactions that selectively introduce an alkyl group at a specific position on the purine ring. | Essential for ensuring the propyl group is attached at the N9 position. |
| Palladium-Catalyzed Cross-Coupling | Versatile reactions for forming carbon-carbon and carbon-heteroatom bonds. | Could be used to introduce the methyl group at the C8 position. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. | Can significantly reduce reaction times for the various synthetic steps. |
Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and purine chemistry is no exception. These computational tools can analyze vast datasets to predict the properties of novel compounds, design new molecules with desired activities, and optimize synthetic routes. astrazeneca.comnih.gov
Elucidation of Underexplored Biological Pathways and Targets for Purine Derivatives
While purine analogs have been successfully developed as anticancer and antiviral agents, there remains a vast landscape of unexplored biological pathways and molecular targets that could be modulated by novel purine derivatives. The structural diversity of the purine scaffold makes it a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets. nih.gov
Recent research has focused on designing purine derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, novel 9H-purine derivatives have been investigated as potent CDK9 inhibitors. nih.gov Additionally, purine-based compounds are being explored as dual-target inhibitors, such as those targeting both JAK2 and BRD4, which could be beneficial in treating myeloproliferative neoplasms and inflammatory diseases. nih.gov A compound like this compound could be screened against a panel of kinases and other emerging targets to uncover new therapeutic applications. The purine salvage pathway in pathogens like Plasmodium falciparum also presents a promising target for the development of new antimalarial drugs. nih.gov
Development of High-Throughput Screening Platforms for Novel Purine-Based Compounds
High-throughput screening (HTS) is a critical tool for the discovery of new bioactive compounds from large chemical libraries. The development of robust and efficient HTS platforms is essential for evaluating the therapeutic potential of novel purine derivatives. sbpdiscovery.org These platforms allow for the rapid screening of thousands of compounds against specific biological targets or in cell-based assays. agilent.com
To facilitate the discovery of new purine-based drugs, diverse compound libraries containing a wide range of substituted purines are necessary. stanford.edu The synthesis of a focused library of analogs around the this compound core would be a valuable resource for screening campaigns. HTS assays can be designed to measure various biological activities, including enzyme inhibition, receptor binding, and cellular toxicity. sbpdiscovery.org The data generated from these screens can then be used to identify "hit" compounds that warrant further investigation and optimization.
| HTS Technology | Description | Relevance to Purine Screening |
| Fluorescence-Based Assays | Measure changes in fluorescence intensity or polarization to detect molecular interactions. | Widely used for screening kinase inhibitors and other enzyme targets. |
| Luminescence-Based Assays | Detect light produced by a biochemical reaction, often used for cell viability and reporter gene assays. | Can be employed to assess the cytotoxic effects of purine derivatives on cancer cells. |
| High-Content Imaging | Automated microscopy and image analysis to assess cellular phenotypes. | Allows for the multiparametric analysis of cellular responses to purine compounds. |
| Label-Free Detection | Technologies that measure changes in physical properties upon molecular binding, eliminating the need for labels. | Can be used to study the interaction of purine derivatives with their targets in a more native environment. |
Application of Omics Technologies to Understand Purine Derivative Effects in Biological Systems
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus, such as treatment with a novel compound. mdpi.com The application of these technologies is invaluable for understanding the mechanism of action of purine derivatives and for identifying potential biomarkers of their efficacy. nih.gov
A multi-omics approach could be used to investigate the effects of this compound on a cellular or animal model. nih.govnih.gov For example, transcriptomics could reveal changes in gene expression, proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could uncover perturbations in metabolic pathways, particularly purine metabolism. biorxiv.org Integrating these different omics datasets can provide a comprehensive understanding of the compound's biological effects and help to identify its molecular targets and pathways of action. nih.gov
Q & A
Basic: What are the standard synthetic routes for 6-Ethoxy-8-methyl-9-propyl-9H-purine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a NaH-mediated reaction in amide solvents can introduce ethoxy and propyl groups at positions 6 and 9, respectively. Key steps include:
- Dissolving NaH (50% in mineral oil) in alcohol/amide mixtures at 0°C.
- Adding the purine precursor (e.g., 4c in ) and heating at 90°C for 24 hours.
- Purification via silica gel chromatography (ethyl acetate/petroleum ether).
Yields may vary (e.g., 10% for analogues with methyl/ethyl substituents) due to steric hindrance or competing reactions .
Basic: How is spectroscopic characterization (NMR, HRMS) performed for substituted purines like this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the ethoxy group (OCH₂CH₃) appears as a quartet at δ ~4.6 ppm (¹H) and ~62–63 ppm (¹³C), while the methyl group (CH₃) resonates at δ ~2.6 ppm (¹H) and ~15 ppm (¹³C) .
- HRMS : Confirm molecular weight with ESI-HRMS. Calculated and observed values (e.g., m/z 221.1402 for C₁₁H₁₇N₄O) should align within ±0.0006 Da .
Advanced: How do substituent positions (6-ethoxy, 8-methyl, 9-propyl) influence regioselectivity in purine alkylation reactions?
Methodological Answer:
Steric and electronic factors dictate reactivity:
- The 9-propyl group stabilizes the purine ring via hydrophobic interactions but may reduce reaction efficiency at adjacent positions.
- Electron-donating substituents (e.g., 6-ethoxy) enhance nucleophilicity at N-7/N-9, favoring alkylation.
- Methyl groups at C-8 can sterically hinder substitution at N-7, directing reactions to N-8. Compare yields from analogues in (e.g., 5a: 44% vs. 5c: 10%) to optimize conditions .
Advanced: What strategies resolve contradictions in biological activity data for poly-substituted purines?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 9-propyl with isopropyl in ) and assay activity (e.g., apoptosis induction in ).
- Crystallography : Use single-crystal X-ray data (e.g., ) to confirm substituent geometry and hydrogen-bonding patterns, which may explain activity discrepancies.
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (logP, steric bulk) with biological outcomes .
Basic: How are solubility and stability profiles determined for this compound?
Methodological Answer:
- Solubility : Use shake-flask methods in buffered solutions (e.g., pH 7.2) at 37°C, followed by HPLC quantification (as in ).
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and monitor via LC-MS. Adjust storage conditions (e.g., inert atmosphere) based on results .
Advanced: How can cross-coupling reactions (e.g., Suzuki) modify the purine scaffold to enhance bioactivity?
Methodological Answer:
- Suzuki Coupling : React 6-chloropurine derivatives (e.g., ) with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄/K₂CO₃ in toluene.
- Post-Modification : Introduce functional groups (e.g., benzyloxy in ) to improve target binding. Validate via enzymatic assays (e.g., kinase inhibition) .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel with ethyl acetate/petroleum ether gradients (e.g., 25–50% ethyl acetate).
- Recrystallization : Employ solvents like dichloromethane/hexane for viscous oils (e.g., 5c in ).
- HPLC : Apply reverse-phase C18 columns for high-purity isolation .
Advanced: How does X-ray crystallography resolve structural ambiguities in substituted purines?
Methodological Answer:
- Data Collection : Obtain single crystals via slow evaporation (e.g., from DCM/hexane).
- Structure Refinement : Use software (e.g., SHELX) to model substituent positions. For example, reports R = 0.044, confirming the 3,5-dimethoxybenzylamino group’s orientation.
- Validation : Cross-check with NMR/HRMS to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
